molecular formula C8H7BrFNO B8119351 4-Bromo-5-fluoro-2-methylbenzamide

4-Bromo-5-fluoro-2-methylbenzamide

Cat. No.: B8119351
M. Wt: 232.05 g/mol
InChI Key: KLACUUYMEDQOFZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzamide is a halogen-substituted benzamide derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a benzamide core functionalized with bromo and fluoro substituents, which are classic handles for facilitating key cross-coupling reactions and exploring structure-activity relationships. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. The specific research applications and mechanism of action for 4-Bromo-5-fluoro-2-methylbenzamide are not fully detailed in public sources. Researchers are advised to consult the specific Certificate of Analysis for lot-specific data and conduct their own literature reviews to determine its suitability for particular projects.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACUUYMEDQOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methylbenzamide typically involves the bromination and fluorination of a methylbenzamide precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide group by reacting the brominated and fluorinated intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 4-Bromo-5-fluoro-2-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Bromo-5-fluoro-2-methylbenzamide serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of bromine and fluorine enhances its reactivity, allowing for diverse synthetic pathways.

Synthesis of Pharmaceutical Compounds
This compound is particularly valuable in medicinal chemistry as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been explored in the development of drugs targeting specific diseases due to its unique reactivity profile that can enhance biological activity.

Biological Applications

Biochemical Assays
In biological research, 4-Bromo-5-fluoro-2-methylbenzamide is employed in biochemical assays to investigate enzyme activity and protein interactions. Its ability to selectively bind to certain enzymes allows researchers to study metabolic pathways and identify potential therapeutic targets.

Anticancer Research
Recent studies have highlighted the compound's potential anticancer properties. Benzamide derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines. For example, research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation, suggesting its use in developing new cancer therapies.

Material Science

Development of Specialty Chemicals
The compound is also explored for its applications in material science, particularly in creating specialty chemicals with specific electronic or optical properties. Its unique structure can impart desirable characteristics to polymers and other materials, making it a subject of interest for researchers aiming to innovate in this field .

Case Studies and Research Findings

Several case studies have explored the applications of 4-Bromo-5-fluoro-2-methylbenzamide:

  • Anticancer Activity : A study demonstrated significant inhibition rates across multiple cancer types using benzamide derivatives, indicating potential applications for this compound in cancer therapy.
  • Enzyme Interaction Studies : Molecular docking studies suggest that similar compounds can effectively bind to enzyme active sites, influencing their activity and offering insights into their mechanisms of action .
  • Neurotransmitter Modulation : Research has indicated that compounds with structural similarities may inhibit key enzymes involved in neurotransmitter synthesis, suggesting potential neuropharmacological applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor agonism/antagonism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of halogenated benzamides are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 4-bromo-5-fluoro-2-methylbenzamide with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Functional Group Key Differences/Applications Reference
4-Bromo-5-fluoro-2-methylbenzamide Br (4), F (5), CH₃ (2) Benzamide Intermediate for drug candidates; methyl enhances lipophilicity.
4-Bromo-2-fluoro-N-methylbenzamide Br (4), F (2), CH₃ (N-attached) Benzamide Methyl on amide nitrogen alters electronic properties and solubility.
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Br (4), Cl (2), F (4), CH₃ (1) Benzimidazole-carboxylic acid Benzimidazole ring enhances binding to biological targets (e.g., kinase inhibitors).
4-Bromo-2-fluoro-5-methylbenzoic acid Br (4), F (2), CH₃ (5) Benzoic acid Carboxylic acid group increases polarity and potential for salt formation.
Methyl 5-Amino-2-bromo-4-chlorobenzoate Br (2), Cl (4), NH₂ (5) Benzoate ester Ester group improves volatility; amino enables nucleophilic reactions.

Physicochemical Properties

  • Lipophilicity : The methyl group in 4-bromo-5-fluoro-2-methylbenzamide increases logP compared to analogs like 4-bromo-2-fluoro-5-methylbenzoic acid , where the carboxylic acid group reduces lipophilicity .
  • Solubility : Benzoic acid derivatives (e.g., 4-bromo-2-fluoro-5-methylbenzoic acid ) exhibit higher aqueous solubility due to ionizable carboxyl groups, whereas benzamides require organic solvents for dissolution .

Biological Activity

4-Bromo-5-fluoro-2-methylbenzamide is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features. The presence of bromine and fluorine atoms, along with the amide functional group, enhances its potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

The molecular formula for 4-Bromo-5-fluoro-2-methylbenzamide is C8H7BrFNO. Its structure includes a benzene ring substituted with bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

The biological activity of 4-Bromo-5-fluoro-2-methylbenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substitutions can enhance binding affinity and selectivity, potentially leading to modulation of enzymatic activities or receptor signaling pathways. The compound may inhibit or activate certain biological processes, impacting cellular functions.

Biological Activities

Research indicates that 4-Bromo-5-fluoro-2-methylbenzamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
  • Anticancer Properties : There are indications that 4-Bromo-5-fluoro-2-methylbenzamide might exhibit anticancer effects. It has been studied for its potential to inhibit cancer cell growth, although specific mechanisms remain to be fully elucidated .
  • Enzyme Interactions : The compound has been utilized in biochemical research to examine its effects on various enzymes, providing insights into metabolic pathways and enzyme kinetics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzamide derivatives, including 4-Bromo-5-fluoro-2-methylbenzamide. The results indicated significant activity against specific bacterial strains, suggesting potential as a lead compound in antibiotic development .
  • Anticancer Screening : In vitro assays have demonstrated that 4-Bromo-5-fluoro-2-methylbenzamide can inhibit the proliferation of cancer cell lines. Further investigations are ongoing to explore its efficacy in vivo and to understand the underlying mechanisms of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-5-fluoro-2-methylbenzamide, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-fluoro-N-methylbenzamideDifferent substitution patternModerate antimicrobial activity
4-Bromo-N-(2-hydroxyethyl)benzamideHydroxyethyl substitutionPotential anti-inflammatory
4-Fluoro-N-(3-chloropropyl)benzamideChloropropyl substitutionNotable anticancer properties

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A practical approach involves bromination and fluorination of 2-methylbenzamide derivatives. For example, bromination at the para position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination may require electrophilic aromatic substitution with a fluorine source like Selectfluor®. Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids for regioselectivity). Monitoring via TLC or HPLC is critical to minimize side products like di-substituted analogs .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-5-fluoro-2-methylbenzamide?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR can confirm substitution patterns, with expected deshielding for bromine (δ ~7.5–8.5 ppm for aromatic protons) and fluorine (split signals due to 19^{19}F coupling). 19^{19}F NMR provides direct evidence of fluorination .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical ~242.0 g/mol) and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • IR : Peaks near 1650 cm1^{-1} indicate the amide C=O stretch, while C-Br and C-F stretches appear at ~600 cm1^{-1} and ~1200 cm1^{-1}, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 4-Bromo-5-fluoro-2-methylbenzamide derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or regioisomers. For instance, incomplete fluorination may leave unreacted intermediates. Solutions include:
  • Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous substitution patterns by providing definitive bond lengths and angles .
  • Computational validation : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies improve the stability of 4-Bromo-5-fluoro-2-methylbenzamide under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Key findings:
  • Light sensitivity : Store in amber vials at -20°C to prevent photolytic debromination .
  • Hydrolytic stability : The amide group may hydrolyze in aqueous acidic/basic conditions. Use inert atmospheres (N2_2) and desiccants (silica gel) for long-term storage .
  • Thermal stability : TGA-DSC analysis (heating rate 10°C/min) reveals decomposition onset temperatures, typically >150°C for similar benzamides .

Q. How can computational modeling predict the bioactivity of 4-Bromo-5-fluoro-2-methylbenzamide in drug discovery?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The bromine and fluorine atoms enhance hydrophobic interactions and halogen bonding .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions. Fluorine reduces metabolic degradation, while bromine may increase hepatotoxicity risk .
  • SAR analysis : Compare with analogs (e.g., 4-Bromo-2-methylbenzoic acid in ) to identify critical substituents for activity .

Q. What are the challenges in employing 4-Bromo-5-fluoro-2-methylbenzamide in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The bromine atom is a common coupling site, but competing reactivity from the amide group requires careful optimization:
  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K2_2CO3_3 in THF/water (3:1) at 80°C .
  • Protecting groups : Temporarily protect the amide with Boc or Fmoc to prevent coordination with the palladium catalyst .
  • Monitoring : Use 19^{19}F NMR to track coupling efficiency, as fluorine is inert under these conditions .

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